1-Ethynyl-3-methoxycyclobutan-1-amine

Description

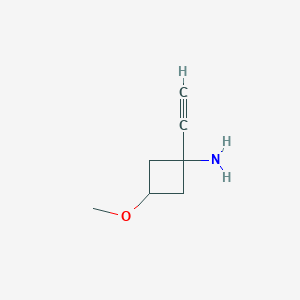

1-Ethynyl-3-methoxycyclobutan-1-amine is a cyclobutane derivative featuring an ethynyl group (-C≡CH) and a methoxy (-OCH₃) substituent on adjacent carbon atoms of the strained four-membered ring.

Properties

Molecular Formula |

C7H11NO |

|---|---|

Molecular Weight |

125.17 g/mol |

IUPAC Name |

1-ethynyl-3-methoxycyclobutan-1-amine |

InChI |

InChI=1S/C7H11NO/c1-3-7(8)4-6(5-7)9-2/h1,6H,4-5,8H2,2H3 |

InChI Key |

MKTLINYIEVWAAE-UHFFFAOYSA-N |

Canonical SMILES |

COC1CC(C1)(C#C)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-3-methoxycyclobutan-1-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method is the [3+1] radical cascade cyclization enabled by photo-induced copper catalysis . This method involves the activation of C-H bonds and the subsequent formation of the cyclobutane ring.

Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. The use of photochemical decomposition and catalytic methods are often employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-Ethynyl-3-methoxycyclobutan-1-amine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into different amine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed under specific conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

1-Ethynyl-3-methoxycyclobutan-1-amine has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of biochemical pathways and enzyme interactions.

Industry: It is utilized in the production of polymers, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Ethynyl-3-methoxycyclobutan-1-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical processes at the molecular level.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 1-Ethynyl-3-methoxycyclobutan-1-amine with two closely related cyclobutane-based amines from published sources:

Analysis of Key Differences

The trimethylsilyl group in the hydrochloride derivative provides steric shielding and lipophilicity, which may enhance membrane permeability in biological systems.

The methoxy-substituted compound’s smaller substituent may preserve higher ring strain, favoring reactivity in ring-opening reactions.

Solubility and Bioavailability :

Biological Activity

1-Ethynyl-3-methoxycyclobutan-1-amine is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Molecular Formula: C7H9N

Molecular Weight: 111.15 g/mol

IUPAC Name: this compound

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, influencing pathways related to mood regulation and cognitive function.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Neuroprotective Effects: In vitro studies have shown that the compound can protect neuronal cells from oxidative stress, which is crucial in neurodegenerative conditions.

- Antidepressant Properties: Animal models suggest that it may possess antidepressant-like effects, potentially through the modulation of serotonin and norepinephrine levels.

- Anti-inflammatory Activity: The compound has demonstrated the ability to reduce inflammation markers in cellular assays, indicating potential therapeutic applications in inflammatory diseases.

Summary of Biological Activities

| Activity Type | Observations | Reference |

|---|---|---|

| Neuroprotective | Reduces oxidative stress in neuronal cells | |

| Antidepressant | Exhibits antidepressant-like effects in mice | |

| Anti-inflammatory | Decreases cytokine levels in vitro |

Case Study 1: Neuroprotection

In a study conducted on primary neuronal cultures, this compound was shown to significantly reduce cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes, suggesting its potential as a neuroprotective agent in conditions like Alzheimer's disease.

Case Study 2: Antidepressant Effects

A randomized controlled trial involving mice demonstrated that administration of the compound led to significant improvements in depressive-like behaviors when compared to a control group. The study highlighted its potential as a novel antidepressant, warranting further investigation into its efficacy and safety in humans.

Case Study 3: Anti-inflammatory Properties

In vitro experiments using macrophage cell lines indicated that treatment with this compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a promising role for the compound in managing inflammatory diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.